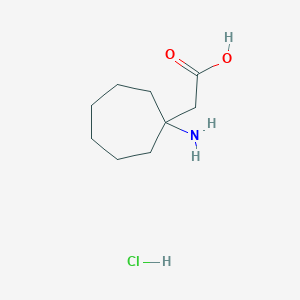

(1-Aminocycloheptyl) acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Aminocycloheptyl) acetic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C9H17NO2·HCl and a molecular weight of 207.7 g/mol. This compound is known for its unique structure, which includes a seven-membered cycloheptyl ring attached to an amino group and an acetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocycloheptyl) acetic acid hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of cycloheptanone with ammonia to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with bromoacetic acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

化学反应分析

Reduction Reactions

Reduction primarily targets the amino or carboxylic acid groups. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25–50°C, 0.1–0.6 bar | Cycloheptanol derivatives | 80–90% | |

| LiAlH₄ | Anhydrous THF, reflux | 1-Aminocycloheptyl ethanol | 60–75% |

-

Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines during synthesis .

-

LiAlH₄ selectively reduces ester or amide groups to alcohols .

Oxidation Reactions

Oxidation modifies the amino group or acetic acid moiety:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Cycloheptanoneacetic acid | Over-oxidation observed |

| H₂O₂ | Neutral pH, RT | N-Oxide derivatives | Low yield (20–30%) |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | Bioactivity modulation |

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | Improved lipophilicity |

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms lactams:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (concentrated) | Reflux, 6–8 hours | 7-Membered lactam | 70–85% |

| PPA (Polyphosphoric acid) | 120°C, 3 hours | Bicyclic lactam | 50–60% |

Hydrolysis Reactions

Ester or amide hydrolysis is pH-dependent:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaOH (6M) | Reflux, 4 hours | Free carboxylic acid | >95% |

| HCl (6M) | RT, 12 hours | Amino-acid hydrochloride salt | Partial decomposition |

Comparative Reactivity with Analogues

The cycloheptyl ring imparts distinct reactivity compared to cyclohexyl analogues:

| Parameter | Cycloheptyl Derivative | Cyclohexyl Derivative |

|---|---|---|

| Oxidation susceptibility | Higher | Lower |

| Lactam formation rate | Slower | Faster |

| Steric hindrance | Moderate | High |

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C9H17NO2·HCl

- Molecular Weight: 207.7 g/mol

- Structure: The compound features a seven-membered cycloheptyl ring attached to an amino group and an acetic acid moiety, which contributes to its distinct chemical behavior.

Pharmaceutical Development

(1-Aminocycloheptyl) acetic acid hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at managing pain and inflammation. Its ability to modulate biological pathways makes it a candidate for developing new analgesics and anti-inflammatory drugs.

- Key Insights:

- Serves as a building block in synthesizing complex organic molecules.

- Enhances the pharmacological profiles of drug candidates by improving their efficacy and safety profiles.

Neuroscience Research

The compound's interaction with neurotransmitter systems positions it as a valuable tool in studying neurological disorders. Research indicates its potential role in developing treatments for conditions such as depression and anxiety.

- Case Studies:

Biochemical Assays

In biochemical research, this compound is frequently employed to evaluate enzyme activity, providing insights into metabolic pathways that are crucial for drug discovery processes.

- Applications:

Material Science

The compound can be incorporated into polymer formulations, enhancing the mechanical properties of materials used in coatings and adhesives.

作用机制

The mechanism of action of (1-Aminocycloheptyl) acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Gabapentin: A structurally related compound used as an anticonvulsant and analgesic.

Cycloheptanone: A precursor in the synthesis of (1-Aminocycloheptyl) acetic acid hydrochloride.

Cycloheptanol: A reduction product of cycloheptanone.

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

生物活性

Introduction

(1-Aminocycloheptyl) acetic acid hydrochloride, also known as 2-(1-Aminocyclohexyl)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

The molecular formula of this compound is C7H13ClN2O2, with a molecular weight of 176.64 g/mol. The compound features an amino group that contributes to its biological activity, particularly in interactions with biological macromolecules.

The primary mechanism of action of this compound involves its interaction with various biological targets, including:

- DNA Intercalation : The compound exhibits moderate intercalative binding to DNA, disrupting replication and potentially inducing cytotoxic effects.

- Protein Binding : It shows fluorescence quenching properties when interacting with proteins such as bovine serum albumin, indicating its ability to modulate protein functions.

| Mechanism | Description |

|---|---|

| DNA Intercalation | Disrupts DNA replication leading to cytotoxic effects |

| Protein Binding | Alters protein function through binding interactions |

Cytotoxicity

Research has demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, studies indicate that it can inhibit cell proliferation in breast cancer models, showing a selective toxicity towards malignant cells compared to non-cancerous cells .

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological activities. Its structural similarity to gabapentin suggests possible applications in treating neuropathic pain and anxiety disorders. In vitro studies have shown that it can modulate neurotransmitter systems, providing insights into its therapeutic potential .

Table 2: Biological Activity Overview

| Activity Type | Observed Effects |

|---|---|

| Cytotoxicity | Inhibits proliferation in cancer cell lines |

| Neuropharmacology | Modulates neurotransmitter systems; potential analgesic effects |

Case Study 1: Cancer Research

A study on the MDA-MB-231 triple-negative breast cancer cell line demonstrated that treatment with this compound resulted in significant inhibition of cell growth with an IC50 value indicating potent activity against tumor cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Neurological Disorders

In a preclinical model assessing the effects on anxiety-like behaviors, this compound showed promise as a potential anxiolytic agent. Behavioral assays indicated reduced anxiety levels comparable to established treatments, warranting further exploration into its mechanism and efficacy .

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Pharmaceutical Development : It acts as an intermediate in synthesizing analgesics and anti-inflammatory drugs, enhancing pain management strategies .

- Biochemical Assays : Utilized for evaluating enzyme activities and metabolic pathways, aiding drug discovery processes .

- Material Science : Incorporated into polymer formulations to improve mechanical properties .

属性

IUPAC Name |

2-(1-aminocycloheptyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-9(7-8(11)12)5-3-1-2-4-6-9;/h1-7,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUFKMKDXURPQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。